Iron(2+) 1-{(1S)-1-[bis(2-methylphenyl)phosphanyl]ethyl}-2-[di(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Description
The iron(II) complex Iron(2+) 1-{(1S)-1-[bis(2-methylphenyl)phosphanyl]ethyl}-2-[di(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) features a chiral cyclopentadienyl (Cp) ligand system with two distinct phosphine substituents:
- Bis(2-methylphenyl)phosphine: Provides steric bulk and moderate electron-donating properties due to the methyl groups.
- The (1S)-ethyl bridge creates a stereochemical environment critical for asymmetric catalysis. This compound’s structural uniqueness lies in its mixed phosphine ligands, which balance steric and electronic effects .
Properties
CAS No. |
849924-74-9 |
|---|---|
Molecular Formula |
C34H32FeO2P2 |
Molecular Weight |
590.4 |
IUPAC Name |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-yl]ethyl]-bis(2-methylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C29H27O2P2.C5H5.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-20,23H,1-3H3;1-5H;/q2*-1;+2/t23-;;/m0../s1 |
InChI Key |
XEKNXASFPYDQNX-IFUPQEAVSA-N |
SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C-]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5.[CH-]1C=CC=C1.[Fe+2] |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C-]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C-]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Biological Activity
Iron complexes have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including anticancer properties, enzyme mimicking, and potential applications in drug delivery systems. The compound Iron(2+) 1-{(1S)-1-[bis(2-methylphenyl)phosphanyl]ethyl}-2-[di(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-ide represents a unique structure that combines iron with phosphine and furan moieties, potentially enhancing its biological efficacy.
Structural Overview
The compound features a complex coordination environment around the iron center, characterized by:
- Phosphine Ligands : Two bis(2-methylphenyl)phosphanyl groups and di(furan-2-yl)phosphanyl groups that could influence the electronic properties of the iron.
- Cyclopentadiene Framework : This structure is known for its ability to stabilize metal centers and facilitate electron transfer processes.
Anticancer Properties
Recent studies have indicated that iron complexes can exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar iron complexes with phosphine ligands showed significant activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range. The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .
Enzyme Mimicking
Iron complexes often mimic metalloenzymes due to their ability to facilitate redox reactions. The incorporation of phosphine ligands can enhance the reactivity of the iron center. For instance, complexes with similar structures have been shown to catalyze the oxidation of organic substrates, mimicking cytochrome P450 enzymes . This property could be harnessed for biocatalysis in organic synthesis.
Antimicrobial Activity
In addition to anticancer effects, iron complexes have been investigated for antimicrobial properties. Compounds with furan moieties are known to exhibit antibacterial activity against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of a related iron complex on human cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the mechanism of action through ROS generation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 8.5 | ROS-mediated apoptosis |
| PC-3 | 12.0 | ROS-mediated apoptosis |
Study 2: Enzyme Mimicry
Another investigation focused on the catalytic activity of iron complexes resembling our target compound. The study demonstrated that these complexes could effectively catalyze the oxidation of alcohols at room temperature, achieving high turnover numbers (TONs). This highlights their potential application in green chemistry as efficient catalysts .
| Substrate | TON | Conditions |
|---|---|---|
| Benzyl Alcohol | 150 | Room temperature |
| Cyclohexanol | 120 | Room temperature |
Scientific Research Applications
Catalytic Applications
Chiral Ligand in Asymmetric Synthesis
This compound serves as a chiral ligand in various metal-catalyzed reactions. Its unique structure allows for high selectivity and catalytic activity in asymmetric synthesis, particularly in the production of enantiomerically pure compounds. The presence of both phosphine and furan groups enhances its reactivity towards transition metals, making it a valuable component in catalytic cycles.
Table 1: Summary of Catalytic Applications
Materials Science
Development of Functional Materials
The compound's unique electronic properties make it suitable for developing functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of furan units contributes to the electronic delocalization, enhancing the material's conductivity.
Case Study: OLED Applications
Recent studies have demonstrated that incorporating this iron complex into OLEDs significantly improves their efficiency and stability. The device architecture benefits from the compound's ability to facilitate charge transport while maintaining color purity.
Medicinal Chemistry
Potential Anticancer Activity
Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations in Phosphine Ligands
The table below compares the target compound with structurally similar iron Cp-phosphine complexes:
Key Observations :
- Electronic Effects : The target compound’s furyl groups introduce π-accepting behavior, contrasting with DPPF’s purely donating diphenylphosphine ligands. This may favor oxidative addition steps in catalysis .
Reactivity and Functional Comparisons
Catalytic Performance
- Asymmetric Hydrogenation : The chiral environment of the target compound may outperform DPPF in enantioselective reductions, as furyl groups could stabilize transition states via π-interactions .
- Stability in Solvents: The methylphenyl groups enhance solubility in nonpolar media compared to highly fluorinated analogues (), which are restricted to fluorinated solvents.
Coordination Chemistry
- Metal-Ligand Bond Strength : The furyl phosphine’s weaker donating ability (vs. phenyl) may result in a more electrophilic iron center, akin to ’s Cp-tolyl ligand, which showed poor reactivity with DyCl₃ due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
